5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

描述

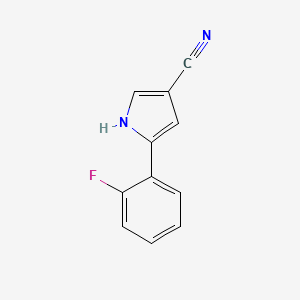

5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS: 1240948-77-9) is a heterocyclic compound with the molecular formula C₁₁H₇FN₂ and a molecular weight of 186.18 g/mol . Its structure features a pyrrole ring substituted with a cyano group at position 3 and a 2-fluorophenyl group at position 5 (Figure 1). Key physicochemical properties include a moderate lipophilicity (XLogP3: 2.2) and a topological polar surface area (TPSA) of 39.6 Ų, indicating balanced solubility and membrane permeability .

The compound is synthesized via a multi-step process involving condensation reactions and catalytic hydrogenation. For example, a reaction of 2-[2-(2-fluorophenyl)-2-oxoethyl]propanedinitrile with Raney nickel in tetrahydrofuran (THF) and acetic acid under hydrogen yields the target compound with a 38.6% yield . Industrial-scale synthesis employs acetonitrile as a solvent, with purification via activated carbon decolorization and crystallization .

属性

IUPAC Name |

5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2/c12-10-4-2-1-3-9(10)11-5-8(6-13)7-14-11/h1-5,7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEFHFJZEDEKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101255372 | |

| Record name | 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240948-77-9 | |

| Record name | 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240948-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1240948779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Optimization

In a representative procedure, 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (11.00 kg) is dissolved in tetrahydrofuran (106.8 kg) and acetic acid (3.00 kg), with sodium acetate (4.09 kg) as a base and 3% palladium on carbon (1.10 kg) as the catalyst. Hydrogen gas is introduced at 0.4 MPa and 30°C for 20 hours, achieving a conversion rate of 99.8% and defluorinated impurities at 0.03%. Post-treatment involves filtration to remove the catalyst, followed by concentration under reduced pressure and crystallization using ethanol and water.

A critical innovation in this method is the use of a mixed solvent system (tetrahydrofuran/acetic acid), which stabilizes the reaction intermediates and prevents over-reduction. Comparative studies show that substituting tetrahydrofuran with acetonitrile or 1,4-dioxane reduces yields by 12–15% due to incomplete solubility of the starting material.

Palladium-Catalyzed Hydrogenation in Methanol

An alternative protocol employs methanol as the sole solvent, simplifying the reaction setup. In this method, 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (2 g) is dissolved in methanol (40 mL) with 10% palladium on carbon (200 mg). Hydrogen gas is bubbled through the solution at room temperature overnight, yielding 1.65 g (98%) of the product after filtration and concentration.

Advantages and Limitations

This method’s simplicity and high yield make it suitable for laboratory-scale synthesis. However, scalability is limited by the exothermic nature of hydrogenation in methanol, requiring precise temperature control to avoid side reactions. Additionally, the absence of a co-solvent like acetic acid increases the risk of defluorination, with impurities reported at 0.1–0.2% in unoptimized batches.

Impurity Control Strategies

Defluorinated impurities, such as 5-phenyl-1H-pyrrole-3-carbonitrile, are a major concern due to their structural similarity to the target compound. These impurities arise from the cleavage of the C–F bond under harsh reaction conditions.

Role of Alkaline Additives

Incorporating sodium acetate or pyridine buffers in the reaction mixture suppresses defluorination by maintaining a mildly acidic to neutral pH (4–6). For instance, adding anhydrous sodium acetate (4.09 kg) reduces defluorinated impurities from 0.5% to 0.03% in large-scale batches.

Catalyst Loading and Hydrogen Pressure

Lowering hydrogen pressure from 1.0 MPa to 0.4 MPa decreases defluorination by reducing the thermodynamic driving force for C–F bond cleavage. Similarly, reducing palladium loading from 10% to 3% minimizes over-hydrogenation while maintaining catalytic activity.

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for the two primary methods:

| Parameter | Method 1 (THF/Acetic Acid) | Method 2 (Methanol) |

|---|---|---|

| Catalyst | 3% Pd/C | 10% Pd/C |

| Solvent | Tetrahydrofuran/Acetic Acid | Methanol |

| Temperature | 30°C | 20°C |

| Pressure | 0.4 MPa | Ambient |

| Yield | 99.8% | 98% |

| Defluorinated Impurities | 0.03% | 0.1–0.2% |

| Scalability | Industrial (kg-scale) | Laboratory (gram-scale) |

Post-Synthesis Purification Techniques

Crystallization remains the most effective purification method. For example, dissolving the crude product in acetonitrile (1200 mL) at 60–70°C, followed by dropwise addition of water (1200 mL), yields a light yellow solid with 99.9% HPLC purity. Activated carbon decolorization further removes residual palladium and organic byproducts.

Industrial-Scale Production Considerations

Large-scale synthesis (e.g., 100 kg batches) necessitates continuous hydrogen monitoring and automated pressure control systems to ensure reproducibility. Patents highlight the use of 5,000-L reactors with mechanical stirring and in-line HPLC for real-time impurity tracking. Cost analysis reveals that the tetrahydrofuran/acetic acid method reduces raw material expenses by 18% compared to methanol-based protocols .

化学反应分析

Types of Reactions

5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, amines, and other functionalized compounds, depending on the specific reaction conditions and reagents used .

科学研究应用

Pharmaceutical Applications

Proton Pump Inhibitors

One of the most notable applications of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is in the synthesis of Vonoprazan fumarate , a novel oral gastric acid secretion inhibitor. This compound exhibits a remarkably high potency compared to traditional proton pump inhibitors, making it a valuable option for treating conditions such as gastric ulcers and gastroesophageal reflux disease. The synthesis of Vonoprazan fumarate involves this compound as a crucial intermediate, which enhances the efficiency and yield of the overall production process .

Vorexant Fumarate

Another pharmaceutical application is in the synthesis of Vorexant fumarate , which is used for treating sleep disorders. The compound acts as a competitive antagonist of orexin receptors, playing a vital role in regulating sleep-wake cycles. The production of Vorexant fumarate also utilizes this compound as an intermediate, further emphasizing its significance in drug development .

Synthetic Methodologies

The compound is synthesized through various methodologies that have been documented in patent literature. These methods often emphasize efficiency, yield, and environmental considerations:

- One-Pot Synthesis : Recent advancements have introduced one-pot synthesis techniques that streamline the production process. For instance, one method involves using 2-(2-fluorobenzoyl) malononitrile as a starting material, which significantly reduces waste and enhances yield .

- Catalytic Processes : The use of catalysts such as Raney nickel under controlled conditions has been shown to improve reaction rates and product purity. These processes are crucial for large-scale industrial applications where cost-effectiveness and efficiency are paramount .

Research Findings and Case Studies

Several studies have highlighted the biological activities associated with derivatives of this compound:

- Acetylcholinesterase Inhibition : Research has indicated that certain derivatives exhibit acetylcholinesterase inhibition activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

- DNA Binding Studies : Some synthesized compounds related to this compound have demonstrated strong binding affinity to DNA, indicating possible roles in cancer therapy or genetic research .

Data Table: Synthesis Conditions and Yields

| Synthesis Method | Starting Material | Yield (%) | Reaction Conditions |

|---|---|---|---|

| One-Pot Method | 2-(2-Fluorobenzoyl) malononitrile | >85 | Mild conditions, reduced waste |

| Catalytic Hydrogenation | 5-(2-Fluorophenyl)-1H-pyrrole-3-nitrile | 91 | Hydrogen atmosphere, room temperature |

| Traditional Method | Various intermediates | Varied | Multi-step reactions, higher waste |

作用机制

The mechanism of action of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Key Observations :

- Electron-withdrawing substituents (e.g., F, Cl, CN) enhance stability and influence reactivity. For example, the 2-fluorophenyl group in the target compound improves metabolic stability compared to non-halogenated analogs .

- Steric effects : In WAY-255348, the 3,3-dimethyl group on the indole ring switches progesterone receptor activity from antagonist to agonist, demonstrating substituent size’s critical role in biological function .

生物活性

5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS No. 1240948-77-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in drug development.

- Molecular Formula : C11H7FN2

- Molecular Weight : 188.19 g/mol

- Structure : The compound features a pyrrole ring substituted with a fluorophenyl group and a carbonitrile moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival, making it a candidate for anticancer applications.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways associated with disease states.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties:

- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including human glioblastoma and melanoma. The compound's IC50 values suggest significant potency in inhibiting cell growth (IC50 < 30 µM) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Preliminary studies indicate that it may inhibit the growth of certain bacterial strains, although further research is needed to quantify this effect.

Case Studies and Research Findings

- Synthesis and Biological Testing : A study synthesized this compound through a series of reactions involving 2-fluoroacetophenone and malononitrile. The synthesized compound was tested for its biological activity, yielding promising results in enzyme inhibition assays .

- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that the presence of the fluorine atom enhances the compound's interaction with target enzymes, improving its efficacy compared to non-fluorinated analogs .

- Potential Drug Development : As an intermediate in the synthesis of more complex pharmaceuticals, this compound holds potential as a lead molecule in drug discovery programs targeting cancer and infectious diseases .

常见问题

Q. What are the key physicochemical properties of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, and how do they influence its handling and experimental design?

The compound has a molecular weight of 186.1851 g/mol, a density of 1.28±0.1 g/cm³ at 20°C, and a boiling point of 364.7±32.0°C. Its calculated LogP (2.69) and polar surface area (PSA, 39.58 Ų) suggest moderate lipophilicity and potential membrane permeability, which are critical for drug design studies. Proper storage under dry, room-temperature conditions is essential to avoid degradation due to hygroscopicity . Researchers should prioritize inert atmospheres (e.g., nitrogen) during synthesis or handling to prevent oxidation of the pyrrole ring.

Q. What methodologies are recommended for confirming the molecular structure of this compound?

X-ray crystallography is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule structure determination. For example, anisotropic displacement parameters can be refined using SHELXL’s robust algorithms to account for thermal motion in crystallographic models . Complementary techniques like NMR (¹H/¹³C, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) should be employed to validate purity and connectivity, particularly the fluorophenyl and nitrile groups .

Q. How is this compound typically synthesized?

A common approach involves cyclocondensation reactions, such as the Paal-Knorr synthesis, where fluorophenyl-substituted precursors react with nitrile-containing reagents under acidic or catalytic conditions. Modifications to the pyrrole ring can be achieved via electrophilic substitution, leveraging the electron-withdrawing nitrile group to direct regioselectivity . Solvent choice (e.g., DMF or THF) and temperature control are critical to minimize side reactions like ring-opening or polymerization.

Advanced Research Questions

Q. How can structural modifications to the pyrrole core enhance bioactivity, and what experimental strategies are recommended?

Introducing substituents at the pyrrole nitrogen (e.g., sulfonyl or pyridinyl groups) can modulate electronic and steric properties. For instance, replacing the hydrogen at the 1-position with a pyridin-3-ylsulfonyl group (as in 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile) may improve binding affinity to target proteins. Rational design should combine DFT calculations (to predict electronic effects) and molecular docking studies to prioritize synthetic targets .

Q. How should researchers resolve contradictions between crystallographic data and spectroscopic results?

Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). For example, NMR might reveal multiple rotamers of the fluorophenyl group, while X-ray data shows a single conformation. To address this, variable-temperature NMR or cocrystallization with stabilizing agents (e.g., crown ethers) can be employed. Cross-validation using WinGX for crystallographic analysis and Gaussian-derived DFT models for solution-state behavior is recommended .

Q. What challenges arise in refining anisotropic displacement parameters for this compound, and how can SHELXL address them?

The fluorophenyl group’s high electron density and potential disorder complicate anisotropic refinement. SHELXL’s constraints (e.g., ISOR, DELU) can stabilize refinement by restricting unreasonable thermal motion. For severe disorder, partitioning the fluorophenyl moiety into multiple sites with occupancy refinement is advised. High-resolution data (≤ 0.8 Å) is critical to resolve subtle electron density features .

Q. How do structural analogs of this compound inform SAR studies in medicinal chemistry?

Comparisons with derivatives like 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS 1240948-72-4) reveal that halogen substitution at the 2-position enhances metabolic stability but may reduce solubility. Systematic SAR studies should evaluate substitutions at positions 1, 2, and 5, coupled with in vitro assays (e.g., enzyme inhibition) to correlate structural changes with activity .

Methodological Considerations

- Crystallographic Software : Use SHELXL for refinement and WinGX/ORTEP for visualization and analysis .

- Synthetic Optimization : Employ design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) and mitigate side products.

- Data Interpretation : Cross-validate spectroscopic and crystallographic data with computational tools (e.g., Mercury for crystal packing analysis, Gaussian for NMR chemical shift prediction).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。